molecular formula C5H16Cl2N2O B2595484 N-(5-aminopentyl)hydroxylamine dihydrochloride CAS No. 1002-38-6

N-(5-aminopentyl)hydroxylamine dihydrochloride

Cat. No.: B2595484
CAS No.: 1002-38-6
M. Wt: 191.1
InChI Key: ROOWYYIHLCRQJF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-aminopentyl)hydroxylamine dihydrochloride typically involves the reaction of 5-aminopentylamine with hydroxylamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-aminopentyl)hydroxylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oximes, nitroso compounds, primary amines, and substituted derivatives .

Scientific Research Applications

N-(5-aminopentyl)hydroxylamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of N-(5-aminopentyl)hydroxylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can modify the active sites of enzymes, leading to changes in their activity. It can also participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-aminobutyl)hydroxylamine dihydrochloride
  • N-(6-aminohexyl)hydroxylamine dihydrochloride
  • N-(3-aminopropyl)hydroxylamine dihydrochloride

Uniqueness

N-(5-aminopentyl)hydroxylamine dihydrochloride is unique due to its specific chain length, which provides distinct chemical and physical properties compared to its analogs. This uniqueness makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N-(5-aminopentyl)hydroxylamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2O.2ClH/c6-4-2-1-3-5-7-8;;/h7-8H,1-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOWYYIHLCRQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CCNO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002-38-6
Record name N-(5-aminopentyl)hydroxylamine dihydrochloride
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